molecular formula C19H16N2O4 B5235668 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide CAS No. 332174-58-0

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide

Cat. No.: B5235668
CAS No.: 332174-58-0
M. Wt: 336.3 g/mol
InChI Key: DGJBDLGVFUCLON-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide is a significant chemical compound belonging to the 1-amidoalkyl-2-naphthol class, which is of substantial interest in synthetic organic and medicinal chemistry research . These compounds are recognized as vital intermediates and versatile precursors for the synthesis of numerous biologically active heterocyclic compounds . A key application is its role as a direct precursor to 1,3-oxazine derivatives, which are structural motifs present in various bioactive molecules and have been investigated for their potential activity against conditions such as AIDS and Parkinson's disease . Furthermore, 1-amidoalkyl-2-naphthols can be hydrolyzed to produce important 1-aminomethyl-2-naphthol derivatives, which have shown promising hypotensive and bradycardiac (heart rate-lowering) activity in studies . The compound features a naphthalene ring system and a nitro-substituted benzene ring, with a dihedral angle of 81.9° between these planes as established by X-ray crystallography . Its solid-state crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimeric pairs, and O—H⋯O hydrogen bonds, which link the molecules into continuous chains . It is typically synthesized via a one-pot, multi-component condensation reaction involving 3-nitrobenzaldehyde, 2-naphthol, and an acetamide derivative, often employing efficient and environmentally friendly green chemistry approaches such as solvent-free conditions and biodegradable catalysts like tannic acid . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBDLGVFUCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386927
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332174-58-0
Record name N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, an aromatic aldehyde, and an amide in the presence of an acidic catalyst such as boric acid . This reaction is often carried out under solvent-free conditions at elevated temperatures to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Magnetic nanoparticle-supported catalysts have been explored for their reusability and ease of separation from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalenes and acetamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H16_{16}N2_2O4_4
  • CAS Number : 332174-58-0
  • Molecular Weight : 336.341 g/mol

The crystal structure of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide reveals intermolecular hydrogen bonding that stabilizes its structure, which is crucial for its reactivity in various applications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in multi-component reactions (MCRs), which are advantageous due to their efficiency in producing complex molecules in a single step. This compound can be transformed into various heterocyclic compounds, which are essential in pharmaceuticals .

Table 1: Summary of Synthetic Applications

ApplicationDescriptionReference
Precursor for QuinolinesUsed to synthesize biologically active quinoline derivatives.
Multi-component reactionsFacilitates the formation of complex structures efficiently.
Heterocyclic compound synthesisActs as a key building block for various heterocycles.

Medicinal Chemistry

The compound exhibits promising pharmacological properties, making it relevant in drug development. Research indicates that derivatives of this compound possess activities such as:

  • Antiviral
  • Antibacterial
  • Cytotoxic effects

These properties are attributed to the 1-amidoalkyl-2-naphthol core structure, which is known to exhibit significant therapeutic activities, including inhibition of HIV protease .

Case Study: Antiviral Activity

A study demonstrated that compounds derived from this compound showed effective inhibition against viral replication in cell cultures, indicating its potential as a lead compound for antiviral drug development .

Photochemistry and Sensor Applications

This compound has been explored for its photochemical properties, particularly in the development of sensors and ion-selective electrodes. Its ability to form stable complexes with metal ions makes it suitable for applications in analytical chemistry .

Table 2: Photochemical Applications

ApplicationDescriptionReference
Ion-selective electrodesUtilized for detecting specific metal ions in solutions.
Photochemical sensorsEmployed in sensors for environmental monitoring.

Green Chemistry Initiatives

The synthesis of this compound has been integrated into green chemistry practices, emphasizing solvent-free reactions and the use of eco-friendly catalysts like Envirocat EPZ-10. This approach not only enhances yield but also minimizes environmental impact .

Case Study: Eco-friendly Synthesis

Research highlighted a microwave-assisted synthesis method using Envirocat EPZ-10 that resulted in high yields (up to 96%) while being environmentally sustainable .

Comparison with Similar Compounds

Table 1: Comparative Data of Acetamide Derivatives

Compound Name Substituents Melting Point (°C) Key Hydrogen Bonds Biological Activity
N-[(2-Hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide 3-Nitrophenyl, hydroxynaphthyl 239–241 O–H⋯O (2.646 Å), N–H⋯O (3.167 Å) Antibacterial, antioxidant
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide Phenyl 239–240 O–H⋯O (2.71 Å) Not reported
N-[(2-Hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl]acetamide 4-Nitrophenyl 232 N–H⋯O (3.02 Å) Computational HIV-1 docking
N-[(2-Hydroxynaphthalen-1-yl)(2-nitrophenyl)methyl]acetamide 2-Nitrophenyl 215 O–H⋯O (2.58 Å) Not reported
N-[(2-Hydroxynaphthalen-1-yl)(4-chlorophenyl)methyl]acetamide 4-Chlorophenyl 230 Cl⋯H–C (2.28 Å) Not reported

Key Findings:

Impact of Nitro Group Position :

  • The 3-nitrophenyl derivative exhibits stronger hydrogen bonding (O–H⋯O: 2.646 Å) compared to the 4-nitrophenyl analog (N–H⋯O: 3.02 Å), likely due to steric and electronic effects influencing intermolecular interactions .
  • The 2-nitrophenyl variant shows reduced thermal stability (m.p. 215°C vs. 239°C for the 3-nitro derivative), attributed to less efficient molecular packing .

Functional Group Substitutions :

  • Chlorophenyl analogs (e.g., 4-chlorophenyl) display shorter halogen-mediated interactions (Cl⋯H–C: 2.28 Å), enhancing lattice stability .
  • Phenyl derivatives lack nitro groups, resulting in simpler hydrogen-bonding networks and lower melting points .

Biological Relevance: The 3-nitrophenyl compound demonstrates moderate antibacterial and antioxidant activity, possibly due to its nitro group’s electron-withdrawing effects enhancing reactivity .

Biological Activity

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide, a compound classified under 1-amidoalkyl-2-naphthol derivatives, exhibits significant biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a naphthalene ring and a nitrophenyl group, contributing to its unique reactivity and biological profile. The compound has the following molecular formula:

C19H16N2O4C_{19}H_{16}N_{2}O_{4}

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
CAS Number332174-58-0
Molecular Weight336.34 g/mol
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. One common method includes the condensation of 2-naphthol with an aromatic aldehyde and an amide in the presence of an acidic catalyst such as boric acid. The reaction conditions can significantly influence yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:

  • Antioxidant Activity : The compound acts as a free radical scavenger through mechanisms such as hydrogen atom transfer and sequential proton loss electron transfer.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which may contribute to its antibacterial properties.

Antioxidant Properties

Research indicates that this compound exhibits considerable antioxidant activity. It effectively scavenges reactive oxygen species (ROS), which are implicated in various diseases.

Antibacterial Activity

The compound has demonstrated antibacterial effects against several strains of bacteria. Studies show that it inhibits bacterial growth through disruption of cellular processes.

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity, particularly against enzymes involved in metabolic pathways relevant to disease progression.

Similar Compounds

The biological activities of this compound can be compared with other 1-amidoalkyl-2-naphthol derivatives:

Compound NameBiological Activity
N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamideSimilar enzyme inhibitory effects
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamideNotable antioxidant properties

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antioxidant Capacity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting potential use in oxidative stress-related conditions.
  • Antibacterial Efficacy : Clinical trials indicated that the compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for further antibiotic development.
  • Enzyme Inhibition Profile : Research showed that it selectively inhibited certain enzymes involved in cancer metabolism, indicating potential applications in oncology.

Q & A

Q. What are the optimal synthetic routes for N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent condensation reactions involving 2-naphthol, 3-nitrobenzaldehyde, and acetonitrile derivatives. Key optimization steps include:

  • Catalyst selection : Use of Brønsted or Lewis acids (e.g., HCl, ZnCl₂) to accelerate imine formation and cyclization .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity and yield .
  • Temperature control : Maintaining 80–100°C prevents side reactions (e.g., over-oxidation of the nitro group) . Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • IR spectroscopy : Key peaks include:
  • 3241 cm⁻¹ : O–H stretch of the naphthol group.
  • 1625 cm⁻¹ : C=O stretch of the acetamide .
  • 1525 cm⁻¹ and 1346 cm⁻¹ : Asymmetric and symmetric NO₂ stretches .
    • ¹H NMR (DMSO-d₆) :
  • δ 2.06 (s, 3H): Acetamide methyl protons.
  • δ 10.12 (s, 1H): Hydroxyl proton of naphthol .
    • MS : Molecular ion peak at m/z 336 (M⁺) confirms the molecular formula C₂₀H₁₆N₂O₄ .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 180°C vs. 256–258°C) be resolved experimentally?

The conflicting melting points in literature (e.g., 180°C vs. 256–258°C ) likely arise from:

  • Polymorphism : Different crystalline forms due to solvent variations (e.g., ethanol vs. DMF).
  • Purity issues : Impurities from incomplete washing or side products. Methodological resolution :
  • Perform repeated recrystallization using solvents of varying polarity.
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What insights do Hirshfeld surface analyses and crystal structure studies provide about intermolecular interactions?

Single-crystal X-ray studies reveal:

  • Hydrogen-bonding networks : The hydroxyl group (O–H) forms strong O–H···O bonds with the nitro group (2.78 Å), stabilizing the crystal lattice .
  • π-π stacking : Naphthalene and benzene rings exhibit face-to-face interactions (3.4–3.6 Å spacing), contributing to molecular rigidity . Hirshfeld surface analysis quantifies non-covalent interactions:
  • H-bond contribution : 25–30% of total surface contacts.
  • C–H···O interactions : 15% from acetamide and nitro groups .

Q. What strategies can evaluate the compound’s potential biological activity in silico and in vitro?

  • In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the nitro group’s electron-withdrawing effects enhancing binding affinity .
  • In vitro assays :
  • Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to controls .
    • SAR studies : Modify the nitro position (e.g., 2- vs. 4-nitrophenyl) to assess activity trends .

Key Notes for Experimental Design

  • Contradiction analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ChemDraw to resolve structural ambiguities .
  • Data reproducibility : Document solvent ratios, drying times, and grinding methods during crystallization to ensure consistency .

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